molecular formula C22H12ClF2N3 B6511989 1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-55-6

1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6511989
CAS RN: 932519-55-6
M. Wt: 391.8 g/mol
InChI Key: HHWFYTFHKXUNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a bicyclic structure consisting of a pyrazole ring fused with a quinoline. The molecule also has fluorophenyl and chlorophenyl substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by its fusion with a quinoline. The fluorophenyl and chlorophenyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and phenyl rings), a heterocyclic ring (pyrazole), and halogen substituents (fluoro and chloro groups). The presence of these functional groups would influence the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the aromatic and heterocyclic rings, as well as the halogen substituents. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the pyrazole ring could participate in reactions typical for heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic and heterocyclic rings would likely make the compound relatively stable and low in reactivity. The halogen substituents could increase the compound’s polarity, influencing its solubility and reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrazole derivatives are known to have pharmacological activities, such as anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be of interest in the development of new pharmaceuticals. Future research could explore its potential uses in medicine, as well as optimize its synthesis and improve its properties .

properties

IUPAC Name

1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF2N3/c23-14-2-1-3-17(10-14)28-22-18-11-16(25)8-9-20(18)26-12-19(22)21(27-28)13-4-6-15(24)7-5-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFYTFHKXUNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

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